Home > Products > Screening Compounds P48884 > 6-(1h-Tetrazol-5-yl)quinoline
6-(1h-Tetrazol-5-yl)quinoline -

6-(1h-Tetrazol-5-yl)quinoline

Catalog Number: EVT-13698080
CAS Number:
Molecular Formula: C10H7N5
Molecular Weight: 197.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(1H-Tetrazol-5-yl)quinoline is a compound that incorporates both quinoline and tetrazole moieties, which are known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential in medicinal chemistry, particularly due to their antimicrobial, antiviral, and anticancer properties. The incorporation of the tetrazole ring enhances the pharmacological profile of these compounds, making them of significant interest in the field of drug development.

Source and Classification

6-(1H-Tetrazol-5-yl)quinoline belongs to a class of compounds known as quinoline derivatives. These derivatives are characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The tetrazole group, a five-membered aromatic ring containing four nitrogen atoms, contributes to the unique chemical properties of this compound. This compound is classified under heterocyclic compounds due to the presence of nitrogen in its structure.

Synthesis Analysis

The synthesis of 6-(1H-tetrazol-5-yl)quinoline can be achieved through various methods. One notable approach involves the reaction of a quinoline derivative with sodium azide, which facilitates the formation of the tetrazole ring.

Methods and Technical Details

  1. Starting Material Preparation: The synthesis begins with a suitable quinoline derivative, such as 6-chloroquinoline or 6-bromoquinoline.
  2. Tetrazole Formation: Sodium azide is reacted with the quinoline derivative in a polar solvent (e.g., dimethylformamide) under reflux conditions. The azide reacts with an electrophilic center on the quinoline to form an intermediate.
  3. Cyclization: The intermediate undergoes cyclization to form the tetrazole ring, typically assisted by heat or a catalyst such as copper(I) iodide.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography.

This method has been reported to yield 6-(1H-tetrazol-5-yl)quinoline in good purity and yield, making it a viable route for laboratory synthesis .

Molecular Structure Analysis

The molecular structure of 6-(1H-tetrazol-5-yl)quinoline features a quinoline core with a tetrazole substituent at the sixth position.

Structure and Data

  • Molecular Formula: C9_{9}H7_{7}N5_{5}
  • Molecular Weight: 189.18 g/mol
  • Structural Features:
    • Quinoline ring system contributes to its aromatic character.
    • Tetrazole ring enhances its electron-withdrawing properties.

Crystallographic studies have indicated that the compound adopts a planar conformation, which is crucial for its interaction with biological targets .

Chemical Reactions Analysis

6-(1H-tetrazol-5-yl)quinoline can participate in various chemical reactions due to its functional groups.

Reactions and Technical Details

  1. Nucleophilic Substitution: The presence of the tetrazole can facilitate nucleophilic substitution reactions at the quinoline nitrogen or carbon atoms.
  2. Coupling Reactions: It can be utilized in coupling reactions, such as Suzuki or Sonogashira reactions, where it acts as a coupling partner.
  3. Deprotonation Reactions: The acidic protons on the tetrazole can be deprotonated to generate reactive intermediates useful in further synthetic applications.

These reactions underscore the versatility of 6-(1H-tetrazol-5-yl)quinoline in organic synthesis .

Mechanism of Action

The mechanism of action for compounds like 6-(1H-tetrazol-5-yl)quinoline often involves interaction with biological targets such as enzymes or receptors.

Process and Data

  1. Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer or inflammation.
  2. Receptor Modulation: It may modulate receptor activity by binding to sites that alter receptor conformation and function.

Studies indicate that tetrazole-containing compounds often exhibit enhanced binding affinity due to their ability to form multiple hydrogen bonds with target biomolecules .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 6-(1H-tetrazol-5-yl)quinoline is essential for its application in medicinal chemistry.

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Approximately 234–235 °C.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and dimethylformamide.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Spectroscopic data (IR, NMR) confirm the presence of characteristic functional groups associated with both quinoline and tetrazole moieties .

Applications

6-(1H-tetrazol-5-yl)quinoline has several scientific uses primarily driven by its biological activity.

Scientific Uses

  1. Pharmaceutical Development: Explored for potential use as an antimicrobial agent due to its ability to inhibit bacterial growth.
  2. Anticancer Research: Investigated for its efficacy against various cancer cell lines through mechanisms involving apoptosis induction.
  3. Chemical Biology Tools: Used as a probe in biochemical assays to study enzyme activities or receptor interactions.

The versatility of this compound makes it an attractive candidate for further research and development in drug discovery programs .

Introduction to 6-(1H-Tetrazol-5-yl)quinoline in Modern Medicinal Chemistry

The molecular hybrid 6-(1H-Tetrazol-5-yl)quinoline exemplifies rational drug design through the fusion of two privileged pharmacophores: the quinoline heterocycle and the tetrazole ring. This scaffold leverages quinoline’s proven versatility in targeting diverse biological pathways and the tetrazole’s role as a metabolically stable bioisostere. Its significance extends beyond angiotensin II receptor antagonism (detailed in Section 1.2), showing inherent potential in antimicrobial, antiviral, and anticancer applications due to its ability to engage biomolecular targets through hydrogen bonding, π-stacking, and metal coordination [2] [10]. The strategic placement of the tetrazole at the quinoline’s 6-position optimizes spatial orientation for receptor binding, making this hybrid a compelling case study in structure-function optimization.

Historical Evolution of Tetrazole-Quinoline Hybrid Scaffolds in Drug Discovery

The development of tetrazole-quinoline hybrids parallels key innovations in heterocyclic and bioisosteric chemistry:

  • Early Synthetic Foundations (1885–1960s): The discovery of tetrazole by Bladin (1885) and quinoline synthesis via the Skraup (1880) and Conrad-Limpach (1887) reactions established fundamental methods. Initial applications focused on dyes and explosives rather than pharmacology [2] [8].
  • Bioisosterism Era (1970s–1990s): Tetrazoles gained prominence as carboxylic acid surrogates due to comparable pKa (~4.5–4.9 vs. 4.2–4.4 for carboxylic acids) and superior lipophilicity (10× higher membrane permeability). This period saw the first intentional coupling of tetrazoles with nitrogen heterocycles like quinoline to enhance metabolic stability [1] [8].
  • Golden Age of Angiotensin Antagonists (1990s): Losartan’s 1995 approval as the first non-peptidic angiotensin II receptor blocker (ARB) validated the biphenyl-tetrazole (BPT) pharmacophore. This spurred systematic exploration of BPT modifications, including quinoline-based replacements to address BPT’s metabolic limitations. Patent DE69204252T2 (1992) exemplified early tetrazolylquinoline derivatives designed for improved receptor affinity [4] [7].
  • Modern Catalytic Methods (2000s–Present): Advances in regioselective synthesis, such as dibutyltin oxide-catalyzed [3+2] cycloaddition of nitriles with azides, enabled efficient access to sterically hindered 5-substituted tetrazoles (e.g., 6-tetrazolylquinoline) without hazardous hydrazoic acid intermediates [7].

Table 1: Key Milestones in Tetrazole-Quinoline Hybrid Development

Time PeriodInnovationImpact
1880–1900Skraup/Conrad-Limpach quinoline synthesesEnabled scalable quinoline functionalization
1985Tetrazole bioisosterism conceptualizedRationalized tetrazole’s pharmacokinetic advantages
1992Patent DE69204252T2 filedFirst tetrazolylquinolines as angiotensin II antagonists
2010sMicrowave-assisted & catalytic methodsImproved yields of 6-(1H-tetrazol-5-yl)quinoline derivatives (>90%) [7]

Role of 6-(1H-Tetrazol-5-yl)quinoline as a Pharmacophoric Motif in Angiotensin II Antagonism

The integration of 6-(1H-tetrazol-5-yl)quinoline into ARBs exploits its dual spatial and electronic compatibility with angiotensin II type 1 (AT₁) receptor subpockets:

  • Structural Rationale: Molecular modeling reveals that the quinoline core occupies a lipophilic cleft adjacent to the tetrazole-binding domain. The 6-position tetrazole orients its nitrogen lone pairs to form salt bridges with AT₁ residues (Arg167, Lys199), mimicking the carboxylate of endogenous angiotensin II [6] [9].
  • Proof-of-Concept Compounds:
  • ZD6888 (ICI D6888): The prototypical 6-(1H-tetrazol-5-yl)quinoline derivative (2-ethyl-5,6,7,8-tetrahydro-4-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methoxy]quinoline) demonstrated in vivo efficacy in renal hypertensive rats (ED₅₀: 0.1–1.0 mg/kg IV). Its prolonged duration of action (>24 h at 10 mg/kg oral dose) stemmed from optimized tissue distribution and resistance to hepatic oxidation due to tetrazole’s metabolic inertness [6] [9].
  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline: Designed as a losartan BPT-modification, this compound retained nanomolar AT₁ binding affinity (IC₅₀ comparable to biphenyl analogs) while enhancing crystallinity and formulation stability [7].

Table 2: Pharmacological Profile of Select 6-(1H-Tetrazol-5-yl)quinoline Angiotensin II Antagonists

CompoundR₁ SubstituentAT₁ Binding IC₅₀ (μM)Oral Efficacy (ED₅₀ mg/kg)Key Advantage
ZD6888 [9]2-Ethyl-5,6,7,8-tetrahydro0.005–0.51.0 (AII-infused rats)Sustained blood pressure reduction
Compound 4 [7]H (2-(p-tolyl)quinoline)Not reportedNot testedEnhanced crystallinity & stability
Losartan [4]Biphenyl0.020.7Market reference compound
  • Mechanistic Insights: Chronic AT₁ blockade by ZD6888 induced juxtaglomerular apparatus (JGA) hyperplasia in rats—a predictable pharmacological exaggeration due to abolished angiotensin-II-mediated renin feedback. Ultrastructural analysis showed JGA granule accumulation with paracrystalline inclusions, confirming deep target engagement without inherent nephrotoxicity [9].

Significance of the Tetrazole Moiety in Bioisosteric Replacement Strategies

The tetrazole ring in 6-(1H-tetrazol-5-yl)quinoline exemplifies non-classical bioisosterism with multifaceted advantages:

  • Acid Mimicry with Enhanced Properties: The 1H-tautomer predominates in physiological conditions, providing a near-perfect carboxylic acid surrogate with:
  • Similar pKa (4.5–4.9) for ionic interactions.
  • Higher lipophilicity (log P +0.5 to +1.0 vs. carboxylate), improving membrane permeation.
  • Delocalized negative charge across N2–N3–N4, enabling stronger hydrogen bonding networks versus carboxylate’s localized charge [1] [8].
  • Metabolic Advantages: Unlike carboxyl groups, tetrazoles resist β-oxidation, glucuronidation, and amino acid conjugation. This mitigates rapid clearance issues plaguing carboxylic acid-containing drugs (e.g., NSAIDs) [1] [10].
  • Synthetic Versatility: Tetrazole formation via [3+2] cycloaddition (nitrile + azide) accommodates diverse quinoline precursors. Modern catalysts like dibutyltin oxide enable near-quantitative yields under mild conditions, as demonstrated for 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline (92% yield) [7].

Table 3: Comparative Properties of Carboxylic Acid vs. Tetrazole Bioisosteres

PropertyCarboxylic Acid5-Substituted 1H-TetrazoleImpact on Drug Design
pKa4.2–4.44.5–4.9Comparable ionization state at physiological pH
Log D (octanol/water)-0.5 to +0.5+0.3 to +1.2Enhanced membrane permeation & brain penetration
Metabolic susceptibilityHigh (β-oxidation)LowExtended half-life & reduced prodrug necessity
Hydrogen-bonding capacity2–3 bonds3–5 bondsStronger target binding & selectivity
  • Supramolecular Interactions: X-ray crystallography (Cambridge Structural Database) confirms tetrazoles engage in T-shaped edge-to-face π-stacking with aromatic protein residues and coplanar hydrogen bonds via σ-lone pairs. In 1,5-disubstituted variants (cis-amide mimics), tetrazoles adopt a synperiplanar conformation ideal for peptidomimetic design [1].

Properties

Product Name

6-(1h-Tetrazol-5-yl)quinoline

IUPAC Name

6-(2H-tetrazol-5-yl)quinoline

Molecular Formula

C10H7N5

Molecular Weight

197.20 g/mol

InChI

InChI=1S/C10H7N5/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1/h1-6H,(H,12,13,14,15)

InChI Key

QYCRJBHJHMRIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.